molecular formula C7H17NO5 B1676163 Meglumine CAS No. 6284-40-8

Meglumine

货号: B1676163
CAS 编号: 6284-40-8
分子量: 195.21 g/mol
InChI 键: MBBZMMPHUWSWHV-BDVNFPICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美格鲁胺,也称为 N-甲基-D-葡糖胺,是一种从葡萄糖衍生的糖醇。 它含有氨基修饰,常作为药物中的赋形剂。 美格鲁胺通常与碘化化合物一起用于造影剂,例如碘海醇美格鲁胺、碘他拉米特美格鲁胺和碘泛酸美格鲁胺 .

准备方法

合成路线和反应条件: 美格鲁胺可以通过葡萄糖与甲胺反应合成。

工业生产方法: 在工业环境中,美格鲁胺通过在受控条件下使 D-葡萄糖与甲胺反应来生产。 反应通常在水溶液中进行,产物通过结晶或其他分离技术进行纯化 .

化学反应分析

反应类型: 美格鲁胺会发生各种化学反应,包括:

    氧化: 美格鲁胺可以被氧化形成相应的羧酸。

    还原: 它可以被还原形成醇衍生物。

    取代: 美格鲁胺可以参与取代反应,其中氨基被其他官能团取代。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤代烷和酰氯等试剂用于取代反应。

主要产品:

科学研究应用

Meglumine, also known as N-methyl-D-glucamine, is a compound with a variety of applications, primarily in the pharmaceutical and medical fields. It is often used as an excipient to improve drug absorption and solubility, and it has also been explored for its potential therapeutic effects .

Pharmaceutical Applications

Drug Formulation
this compound is frequently used as a counterion in pharmaceutical formulations to form salts with active pharmaceutical ingredients, enhancing their solubility and bioavailability .
It can significantly enhance the aqueous solubility of certain drugs, such as topiramate (TPM), making it easier to formulate intravenous solutions .
In drug cocktails, this compound can facilitate the co-administration of TPM with other antiseizure medications for treating conditions like status epilepticus .

Case Study: Topiramate Solubility
Research has demonstrated that this compound markedly improves the aqueous solubility of TPM, outperforming other solubilizing agents like sulfobutylether-β-cyclodextrin . This enhancement is crucial for developing easy-to-use intravenous formulations of TPM, particularly beneficial in emergency situations like status epilepticus where rapid drug delivery is essential .

Contrast Agents
this compound is a component of contrast media used in magnetic resonance imaging (MRI). For instance, gadoterate this compound is employed to enhance the visibility of internal structures during MRI scans .

Safety Profile of Gadoterate this compound
A comprehensive review of clinical trials, postmarketing studies, and pharmacovigilance data indicates a very low incidence of adverse drug reactions (ADRs) with gadoterate this compound. This supports its favorable benefit-risk ratio .

Therapeutic Potential

Metabolic Syndrome and Diabetes
Preclinical studies suggest that this compound may have protective effects against features of metabolic syndrome and diabetes .
Oral administration of this compound has shown promise in improving glycemic control, reducing plasma and liver triglycerides, and ameliorating diabetic nephropathy in murine models .
this compound increases steady-state SNARK levels, an AMPK-related enzyme, which may contribute to improved glucose uptake by the liver and muscle .

Case Study: Effects on Diabetic Mice
In a study using KK.Cg-Ay/J mice (a model for type II diabetes), this compound treatment led to better glucose tolerance, lower fasting glucose levels, and reduced triglyceride levels in the liver and blood serum . The study also found that this compound lessened the severity of nephropathy associated with diabetes, as evidenced by lower kidney weights and improved kidney pathology scores .

Leishmaniasis Treatment
this compound antimoniate is a primary medication for treating leishmaniasis, a parasitic disease . Studies have explored the effectiveness of shorter treatment durations with this compound antimoniate in regions with low resistance to the drug .
In combination with β-cyclodextrin, this compound antimoniate has shown enhanced antimony flux across the skin, suggesting improved drug delivery and absorption .

Efficacy of Short-Course Treatment
Research in Iran indicated that treating visceral leishmaniasis (VL) with this compound antimoniate for one week after defervescence was non-inferior to the standard 28-day course. This shorter treatment duration could reduce the overall treatment burden and potential side effects for patients .

Other Applications

Visceral Leishmaniasis Treatment
this compound antimoniate is the first-line treatment for visceral leishmaniasis . A study evaluated the effectiveness of a shorter treatment duration in regions with low levels of resistance to Glucantime, revealing that a one-week treatment after defervescence was non-inferior to the standard 28-day course for patients who responded to antimonial therapy .

Cost-Effectiveness Analysis
A study on the cost-effectiveness of this compound antimoniate versus miltefosine for treating cutaneous leishmaniasis (CL) employed a Monte Carlo simulation model to compare the outcomes of different treatment interventions .

作用机制

Meglumine exerts its effects primarily through its interaction with other molecules. In contrast media, this compound enhances the solubility and stability of iodinated compounds, facilitating their use in imaging techniques. The molecular targets and pathways involved include the stabilization of active pharmaceutical ingredients and the enhancement of their bioavailability .

相似化合物的比较

美格鲁胺经常与其他糖醇和氨基糖进行比较,例如山梨醇和氨基葡萄糖。

类似化合物:

    山梨醇: 与美格鲁胺一样,山梨醇也源于葡萄糖,并用于各种医药和工业应用。 美格鲁胺的优势在于它含有一个氨基,这增强了它的溶解度和稳定性。

    氨基葡萄糖: 另一种氨基糖,氨基葡萄糖主要用于关节健康的膳食补充剂。

独特性: 美格鲁胺独特的糖醇骨架与氨基修饰的组合使其在增强活性药物成分的溶解度和稳定性方面特别有效。 它在成像技术中用于造影剂使其与其他类似化合物区别开来 .

生物活性

Meglumine is a compound primarily known for its role as an excipient in pharmaceuticals, particularly in enhancing drug solubility and absorption. However, emerging research has begun to unveil its potential biological activities, particularly in metabolic regulation, anti-inflammatory effects, and muscle function enhancement. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

  • Oxidative Stress Reduction :
    In vitro studies indicate that this compound can mitigate oxidative damage in human fibroblasts under high-glucose conditions, promoting cell survival and migration. This effect is attributed to its structural similarity with sorbitol, which stimulates SNARK (Ste20/Snark-related kinase) levels, enhancing glucose uptake in muscle cells .
  • Glycemic Control :
    Preclinical studies have demonstrated that long-term administration of this compound improves glycemic control and reduces plasma triglycerides in diabetic mouse models (KK.Cg-Ay/J). Mice treated with 18 mM of this compound exhibited significant improvements in metabolic parameters compared to untreated controls .
  • Anti-inflammatory Effects :
    High-dose oral administration of this compound has shown promise in reducing pro-inflammatory cytokines and cell adhesion molecules in activated monocytes. This suggests a potential role in managing inflammatory conditions .

Table 1: Summary of Key Studies on this compound

StudyObjectiveFindingsModel
PLOS ONE (2014)Assess effects on metabolic syndromeThis compound increased SNARK expression and improved muscle functionMurine C2C12 myoblasts
PLOS ONE (2019)Evaluate anti-inflammatory propertiesReduced secretion of inflammatory markers; no adverse effects on longevitySwiss mice
PLOS ONE (2024)Meta-analysis on Ginkgolide this compound efficacyImproved clinical outcomes in acute ischemic stroke patients2362 patients across 25 studies
PubMed (2017)Safety profile of gadoterate this compoundExcellent safety record; low incidence of adverse events35,499 patients undergoing MRI

Clinical Applications

  • Diabetes Management : The ability of this compound to enhance glucose uptake and improve metabolic parameters positions it as a potential adjunct therapy for diabetes management.
  • Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating conditions characterized by chronic inflammation.
  • Muscle Function : The stimulation of SNARK may also indicate benefits for muscle stamina and function, particularly in populations at risk for metabolic disorders.

Safety Profile

Recent observational studies have indicated that the safety profile of gadoterate this compound (a derivative used as a contrast agent) is robust, with minimal adverse effects reported among a large cohort. Serious adverse events were rare, reinforcing the compound's safety for clinical use .

属性

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023244
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6284-40-8
Record name N-Methyl-D-glucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meglumine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meglumine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglumine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meglumine
Reactant of Route 2
Reactant of Route 2
Meglumine
Reactant of Route 3
Reactant of Route 3
Meglumine
Reactant of Route 4
Reactant of Route 4
Meglumine
Reactant of Route 5
Meglumine
Reactant of Route 6
Reactant of Route 6
Meglumine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。